molecular formula C14H21NO4 B8308487 N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide

N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide

Cat. No.: B8308487
M. Wt: 267.32 g/mol
InChI Key: ACOQNTLWSNYZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide is a synthetic organic compound It is characterized by its unique chemical structure, which includes a dimethoxy-ethyl group and a methoxy-methyl-phenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-2-methyl-phenylacetic acid and 2,2-dimethoxyethanol.

    Esterification: The phenylacetic acid is first esterified with 2,2-dimethoxyethanol in the presence of a strong acid catalyst like sulfuric acid to form the corresponding ester.

    Amidation: The ester is then reacted with an amine, such as ammonia or an amine derivative, under controlled conditions to form the acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized reaction conditions: Employing optimized temperature, pressure, and catalyst concentrations to maximize yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to inflammation, cell signaling, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethoxy-ethyl)-2-(3-methoxy-phenyl)-acetamide: Lacks the methyl group on the phenyl ring.

    N-(2,2-dimethoxy-ethyl)-2-(2-methyl-phenyl)-acetamide: Lacks the methoxy group on the phenyl ring.

Uniqueness

N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide

InChI

InChI=1S/C14H21NO4/c1-10-11(6-5-7-12(10)17-2)8-13(16)15-9-14(18-3)19-4/h5-7,14H,8-9H2,1-4H3,(H,15,16)

InChI Key

ACOQNTLWSNYZMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)CC(=O)NCC(OC)OC

Origin of Product

United States

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